molecular formula C9H7F2NO B13648299 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13648299
M. Wt: 183.15 g/mol
InChI Key: VGHDXWXJELOKME-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a cyanohydrin intermediate, which is formed by the reaction of 2,3-difluorobenzaldehyde with hydrogen cyanide in the presence of a base. The resulting cyanohydrin is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets .

Biological Activity

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of difluorobenzaldehyde with appropriate nitriles and hydroxyl compounds under controlled conditions. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C10H8F2N2O
Molecular Weight 214.18 g/mol
IUPAC Name This compound
Canonical SMILES C(C(C#N)O)(C1=C(C(=C(C=C1)F)F)C)C

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral, anticancer, and anti-inflammatory agent.

Antiviral Activity

Research has shown that the compound exhibits significant antiviral properties. For instance, it has been tested against hepatitis C virus (HCV), demonstrating a dose-dependent inhibition of viral RNA replication. The selectivity index (SI) indicates that it is less cytotoxic compared to standard antiviral drugs like ribavirin .

Anticancer Properties

In vitro studies have revealed that this compound can inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in viral replication and cancer cell survival.
  • Receptor Modulation: It can modulate receptor activity associated with inflammation and immune responses.
  • Gene Expression Regulation: The compound influences gene expression linked to apoptosis and inflammation.

Case Studies

  • HCV Inhibition Study : A recent study demonstrated that this compound inhibited HCV replication in vitro with an effective concentration (EC50) significantly lower than that of ribavirin, indicating its potential as a lead compound for developing new antiviral therapies .
  • Cancer Cell Line Study : In experiments with human colorectal adenocarcinoma cells, the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2

InChI Key

VGHDXWXJELOKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC#N)O

Origin of Product

United States

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